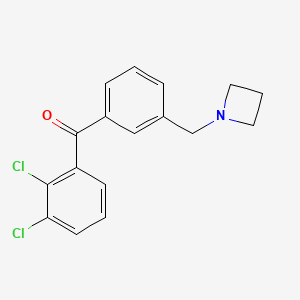

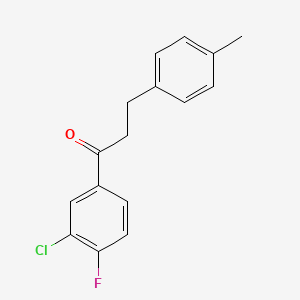

3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar substitution patterns on aromatic systems, which can provide insights into the chemical behavior and properties of the compound . For instance, the presence of chloro, fluoro, and methyl groups on biphenyl moieties has been shown to enhance the intrinsic activity of certain compounds, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors .

Synthesis Analysis

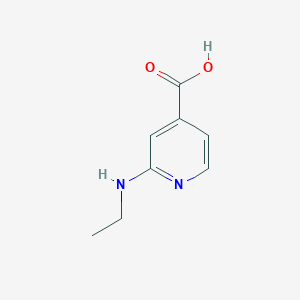

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For example, the synthesis of a fluorine-containing diene involved a three-step process from 3-sulpholene , while the synthesis of a naphthyridine carboxylic acid required a two-step process including substitution and hydrolysis . These methods suggest that the synthesis of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" would likely involve a carefully planned sequence of reactions to introduce the appropriate substituents onto the aromatic rings.

Molecular Structure Analysis

The molecular structure of compounds can be confirmed using techniques such as single-crystal X-ray crystallography and NMR spectroscopy. For instance, the chirality of a lactone ring in a reductase inhibitor was confirmed by X-ray crystallography , and the structure of a naphthyridine carboxylic acid was confirmed by 1H NMR and MS spectrum . These techniques would be essential in confirming the molecular structure of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" after its synthesis.

Chemical Reactions Analysis

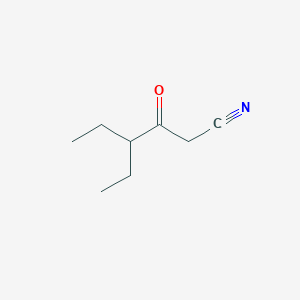

The reactivity of substituted aromatic compounds can vary significantly depending on the nature of the substituents. For example, a fluorodiene demonstrated high regioselectivity in Diels-Alder reactions with various dienophiles , and organotin esters of a substituted propenoic acid were synthesized and characterized, showing different reactivities in biological assays . These findings suggest that "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" may also exhibit unique reactivity patterns in chemical reactions.

Physical and Chemical Properties Analysis

Substituents on aromatic compounds can influence their physical and chemical properties. For instance, the introduction of a fluoro group on a thiophene ring affected its oxidation potential , and the presence of chloro and fluoro groups on a butenolide influenced its reactivity with nucleophiles . These studies indicate that the physical and chemical properties of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" would be affected by its chloro, fluoro, and methyl substituents, potentially altering its solubility, reactivity, and other key properties.

Applications De Recherche Scientifique

Copolymerization and Material Properties

The research on 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone primarily focuses on its application in the synthesis of novel copolymers, particularly through the copolymerization with styrene and other monomers. This compound, along with other halogenated propiophenones, has been utilized to prepare various copolymers, revealing insights into their chemical reactivity, polymer composition, and thermal properties. For instance, studies have demonstrated the preparation of copolymers using halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, highlighting the influence of halogen substituents on the copolymerization process and the resulting polymer properties, such as glass transition temperatures and thermal stability (Savittieri et al., 2022), (Hussain et al., 2019).

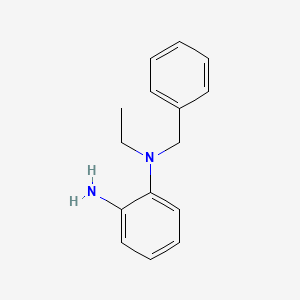

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone have been explored, contributing to the understanding of their chemical properties and potential applications in material science. Research has delved into the preparation of these compounds through various synthetic routes and their characterization using techniques such as NMR, IR, and X-ray diffraction, providing valuable insights into their molecular structures and reactivity (Kim et al., 1999).

Photodehalogenation and Intermediates Formation

Studies on the photodehalogenation of halogenated phenyl derivatives, including those related to 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone, have provided insights into the generation of phenyl cations and benzyne intermediates. These intermediates have implications in synthetic chemistry, offering pathways to a variety of chemical products and furthering the understanding of reaction mechanisms under photochemical conditions (Protti et al., 2012).

Electronic Properties and Liquid Crystal Technology

The modification of thiophene-based compounds with fluorinated phenols, akin to the structural motifs found in 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone, has been investigated for its impact on electronic properties and applications in liquid crystal technology. Research in this area explores how different substituents, including fluoro groups, affect the photoalignment of liquid crystals, showcasing the potential of these materials in the development of advanced liquid crystal displays (LCDs) and other electronic devices (Hegde et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-15(18)14(17)10-13/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAKBAWJTMBESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644134 |

Source

|

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone | |

CAS RN |

898768-93-9 |

Source

|

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)